molecular formula C18H20N2 B14548503 2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane CAS No. 62216-62-0

2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane

Cat. No.: B14548503
CAS No.: 62216-62-0
M. Wt: 264.4 g/mol
InChI Key: DZWAJHWOUSIZPI-UHFFFAOYSA-N
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Description

2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by its unique structure, which includes a three-membered ring fused with a five-membered ring. This compound contains two benzyl groups attached to nitrogen atoms, making it a significant molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexane typically involves the copper-mediated cyclopropanation of 1,3-dialkyl-1,3-dihydroimidazol-2-ones with diazomethane and methyl diazoacetate . This reaction yields 2,4-diazabicyclo[3.1.0]hexan-3-ones, which can be further modified to obtain the desired compound. The reaction conditions often require elevated temperatures and the presence of strong acids or bases to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in cyclization reactions, leading to the formation of different products. For example, acid-induced cleavage of its imidazolidine ring can result in unexpected transformations via an acyclic intermediate, which comprises an azomethine ylide and an iminium moiety . These intermediates can further cyclize to form N,N’-dibenzyl-trans-1,2-cyclopropanediamine or N-benzylpyrrole .

Comparison with Similar Compounds

Properties

CAS No.

62216-62-0

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C18H20N2/c1-3-7-15(8-4-1)12-19-14-20(18-11-17(18)19)13-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

DZWAJHWOUSIZPI-UHFFFAOYSA-N

Canonical SMILES

C1C2C1N(CN2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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